gadolinium(III) perchlorate
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Overview
Description
Gadolinium(III) perchlorate is a useful research compound. Its molecular formula is ClGdHO4 and its molecular weight is 257.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
MRI Contrast Agents : Gadolinium(III) complexes are commonly used in clinical MRI to enhance contrast by selectively relaxing nearby water molecules. Efforts to improve their sensitivity (relaxivity) are ongoing to better detect molecular targets (Caravan, 2006).
Lanthanide Chemistry in MRI : Gadolinium(III) is the primary material for MRI contrast agent design, but research also explores other lanthanide ions as alternatives. This review summarizes MRI-active gadolinium(III) complexes and their advantages and drawbacks (Bottrill, Kwok, & Long, 2006).
Stability of Gadolinium-based Agents : Recent research focuses on enhancing the relaxivity of trivalent gadolinium complexes without compromising stability, due to concerns about their toxicity and the quantity required for successful MRI scans (Clough, Jiang, Wong, & Long, 2019).
Hydroxide Complexes in Perchlorate Medium : The stability constants of mononuclear and polynuclear species of gadolinium hydroxide in sodium perchlorate medium have been established, contributing to understanding gadolinium(III) chemistry (Kragten & Decnop-Weever, 1980).
Tumor Treatment and Imaging : Gadolinium(III) complexes are explored for tumor treatment, acting as enhancers for tumor response to chemotherapeutics or as radiosensitizers. They are also investigated in experimental treatments like gadolinium neutron-capture therapy (GdNCT) (Crossley, Aitken, Vogt, Harris, & Rendina, 2010).
Gadolinium-Thymine Nucleobase Complex : A gadolinium(III) complex based on thymine nucleobase has been synthesized, characterized, and investigated for its potential as a high-relaxivity MRI contrast agent (Orts-Arroyo et al., 2021).
Mechanism of Action
Target of Action
Gadolinium(III) perchlorate, also known as gadolinium(3+);triperchlorate;hydrate, is an inorganic compound .
Mode of Action
Gadolinium ions are known to have a high magnetic moment and an unusually long electronic spin relaxation time, which makes them useful in magnetic resonance imaging (mri) .
Biochemical Pathways
A study has shown that gadolinium can promote cell cycle progression with enhanced s-phase entry via activation of both erk and pi3k signaling pathways in nih 3t3 cells .
Pharmacokinetics
It is known that most gadolinium-based contrast agents (gbcas) are water-soluble, low molecular weight complexes that rapidly diffuse into the extravascular space after intravenous injection .
Result of Action
Gadolinium has been shown to promote cell growth in a dose-dependent manner .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound can be obtained by reacting gadolinium(III) oxide and perchloric acid (70~72%) at 80 °C . It can form colorless complex crystals with 1,4-dioxane .
Safety and Hazards
Future Directions
One of the future directions in the research of gadolinium(III) compounds is the preparation of one-dimensional gadolinium(III) complexes based on α-glycine and β-alanine amino acids . Further studies are needed to investigate the effect of free gadolinium ion (Gd3+) for risk assessment on human health .
Biochemical Analysis
Biochemical Properties
The biochemical properties of gadolinium(3+);triperchlorate are not well-studied. Gadolinium ions are known to interact with various biomolecules. For instance, gadolinium ions have been used as contrast agents in MRI because they can interact with water molecules, enhancing the contrast of the images
Cellular Effects
Gadolinium ions have been shown to cause changes in cell motility, adherence, and chromatin structure
Molecular Mechanism
Gadolinium ions are known for their paramagnetic properties, which make them useful as contrast agents in MRI . They can interact with water molecules, affecting the relaxation times of the water protons and enhancing the contrast of the images
Dosage Effects in Animal Models
Gadolinium ions have been shown to cause short- and long-term toxicity in several organs, including the kidney, the main excretion organ of most GBCAs
Metabolic Pathways
Gadolinium ions have been shown to cause changes in lipid and amino acid metabolisms
Transport and Distribution
Gadolinium ions have been shown to be distributed in the vitreous cavity via eye drops
Subcellular Localization
Gadolinium ions have been shown to cause changes in cell motility, adherence, and chromatin structure
Properties
{ "Design of the Synthesis Pathway": "The synthesis of gadolinium(III) perchlorate can be achieved through a simple reaction between gadolinium(III) oxide and perchloric acid. The reaction is exothermic and should be carried out under controlled conditions to avoid any safety hazards.", "Starting Materials": [ { "Name": "Gadolinium(III) oxide", "Amount": "1 mole" }, { "Name": "Perchloric acid", "Amount": "6 moles" } ], "Reaction": [ "Step 1: Add the gadolinium(III) oxide to a round-bottom flask.", "Step 2: Slowly add the perchloric acid to the flask while stirring continuously.", "Step 3: Heat the mixture to 80-90°C and continue stirring for 2-3 hours.", "Step 4: Allow the mixture to cool to room temperature.", "Step 5: Filter the mixture to remove any solid impurities.", "Step 6: Concentrate the filtrate under reduced pressure to obtain gadolinium(III) perchlorate as a white crystalline solid." ] } | |
CAS No. |
14017-52-8 |
Molecular Formula |
ClGdHO4 |
Molecular Weight |
257.7 g/mol |
IUPAC Name |
gadolinium;perchloric acid |
InChI |
InChI=1S/ClHO4.Gd/c2-1(3,4)5;/h(H,2,3,4,5); |
InChI Key |
MCXIWUZGDDRYRZ-UHFFFAOYSA-N |
SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Gd+3] |
Canonical SMILES |
OCl(=O)(=O)=O.[Gd] |
Pictograms |
Oxidizer; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using gadolinium(III) perchlorate in the synthesis of coordination networks?
A1: this compound plays a crucial role as a metal source in the formation of coordination networks. The gadolinium(III) ion, with its high coordination number, can readily interact with multidentate ligands, such as the flexible double betaines investigated in the study []. This interaction leads to the formation of extended polymeric structures, known as coordination networks. The perchlorate anion, being weakly coordinating, allows for greater flexibility in the coordination geometry around the gadolinium ion, facilitating the formation of diverse network architectures.
Q2: What structural information about the synthesized this compound complexes can be obtained from the study?
A2: The research primarily focuses on the crystal structures of the polymeric complexes formed. While it doesn't delve deep into specific spectroscopic data for this compound itself, it reveals crucial information about the coordination modes of the ligands with the gadolinium(III) ion and the overall network structures formed []. The study emphasizes the role of the flexible double betaines in dictating the final crystal packing and dimensionality of the resulting coordination polymers.
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